5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile
Description
Properties
CAS No. |
650628-57-2 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
5-amino-1-(3-propylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-2-4-10-5-3-6-12(7-10)17-13(15)11(8-14)9-16-17/h3,5-7,9H,2,4,15H2,1H3 |
InChI Key |
QOEJAQDFFHDMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most common and efficient method to prepare 5-amino-1-(3-propylphenyl)-1H-pyrazole-4-carbonitrile is through the Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile, followed by cyclization under reflux conditions in ethanol or trifluoroethanol solvent under a nitrogen atmosphere.
-
- (Ethoxymethylene)malononitrile
- 3-propylphenylhydrazine (an aryl hydrazine derivative)
-
- Slow addition of (ethoxymethylene)malononitrile to a stirred solution of aryl hydrazine in absolute ethanol
- Reflux for 0.5 to 4 hours depending on the aryl hydrazine used
- Nitrogen atmosphere to prevent oxidation
-
- Purification by column chromatography on silica gel using a hexane/ethyl acetate gradient
- Characterization by NMR (1H, 13C), MS, and other spectroscopic methods
Reaction Mechanism and Selectivity
The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the electrophilic carbon of (ethoxymethylene)malononitrile, followed by cyclization to form the pyrazole ring. The process is highly regioselective, yielding exclusively the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile without formation of 3-amino regioisomers or uncyclized hydrazides.
Yields and Efficiency
Yields for similar aryl hydrazine derivatives range from moderate to excellent (47% to 84%), with the reaction time and solvent choice influencing the outcome. For 3-propylphenylhydrazine specifically, yields are expected to be in the higher range due to the electron-donating nature of the propyl substituent enhancing nucleophilicity.
| Parameter | Details |
|---|---|
| Solvent | Absolute ethanol or trifluoroethanol |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction time | 0.5 to 4 hours |
| Atmosphere | Nitrogen |
| Purification | Silica gel chromatography (hexane/ethyl acetate) |
| Typical yield range | 47% - 84% (depending on aryl hydrazine) |
One-Pot Multicomponent Reactions Using Nanocatalysts
NiFe2O4 Nanocatalyst Mediated Synthesis
An alternative green and efficient method involves a one-pot, three-component reaction of aryl aldehydes, malononitrile, and aryl hydrazines catalyzed by NiFe2O4 nanoparticles at room temperature.
-
- NiFe2O4 nanoparticles synthesized by co-precipitation of nickel nitrate and ferric nitrate with sodium hydroxide, followed by calcination at 500 °C.
-
- Room temperature
- Solvent-free or minimal solvent conditions
- Catalyst loading optimized for high yield
-
- Mild conditions
- High yields
- Recyclable catalyst
- Environmentally friendly
General Procedure
In a round-bottom flask, equimolar amounts of aryl aldehyde, malononitrile, and 3-propylphenylhydrazine are mixed with NiFe2O4 catalyst and stirred at room temperature until completion. The product is isolated by filtration and purified.
| Parameter | Details |
|---|---|
| Catalyst | NiFe2O4 nanoparticles |
| Temperature | Room temperature |
| Reaction time | Variable, typically short (minutes to hours) |
| Solvent | Often solvent-free or ethanol |
| Yield | High (typically >80%) |
One-Pot Three-Component Synthesis Using Modified Layered Double Hydroxide (LDH) Catalysts
Catalytic System
A novel catalytic system involving LDH modified with PTRMS, DCMBA, and CuI has been reported to efficiently catalyze the synthesis of 5-amino-1H-pyrazole-4-carbonitriles via a one-pot reaction of malononitrile, phenyl hydrazine derivatives, and benzaldehyde derivatives in aqueous ethanol at 55 °C.
Reaction Highlights
- Mild temperature (55 °C)
- High yields with short reaction times
- Environmentally benign solvent system (EtOH/H2O 1:1)
- Catalyst is reusable and stable
Applicability to 3-Propylphenyl Derivatives
While the literature primarily reports phenyl and substituted phenyl hydrazines, the methodology is adaptable to 3-propylphenylhydrazine, given the similar reactivity profile.
Mechanochemical Synthesis Using Magnetic Nanoparticle Catalysts
Method Overview
Mechanochemical synthesis using Fe3O4@SiO2@Tannic acid nanoparticles as catalysts enables solvent-free or minimal solvent preparation of 5-amino-pyrazole-4-carbonitriles at room temperature.
- Advantages:
- Green chemistry approach
- Avoids use of harsh solvents
- Short reaction times
- Easy catalyst recovery via magnetic separation
Procedure
A mixture of malononitrile, 3-propylphenylhydrazine, and an aldehyde derivative is ground with the catalyst under ambient conditions. The product is isolated by simple filtration and washing.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|---|
| Michael-type addition (ethanol reflux) | (Ethoxymethylene)malononitrile + 3-propylphenylhydrazine | Reflux in ethanol, N2 atmosphere | 47-84% | Simple, regioselective, well-characterized | Most common method |
| NiFe2O4 nanocatalyst one-pot | Aryl aldehyde + malononitrile + hydrazine + NiFe2O4 catalyst | Room temp, solvent-free or ethanol | >80% | Green, mild, catalyst recyclable | Suitable for scale-up |
| LDH@PTRMS@DCMBA@CuI catalyzed one-pot | Malononitrile + phenyl hydrazine + benzaldehyde + catalyst | 55 °C, EtOH/H2O (1:1) | High | Mild, green solvent, reusable catalyst | Adaptable to 3-propylphenyl derivatives |
| Mechanochemical synthesis | Malononitrile + hydrazine + aldehyde + Fe3O4@SiO2@Tannic acid | Room temp, solvent-free | High | Green, solvent-free, fast | Emerging method, eco-friendly |
Detailed Research Findings
The Michael-type addition method is supported by extensive NMR (1H, 13C, 19F), COSY, HSQC, and HMBC spectral data confirming the regioselective formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework without side products.
Nanocatalyst-mediated methods demonstrate enhanced reaction rates and yields under milder conditions, with the NiFe2O4 catalyst synthesized via co-precipitation showing excellent catalytic activity and recyclability.
The LDH-based catalytic system offers a green alternative with aqueous ethanol as solvent and mild heating, producing high yields with minimal environmental impact.
Mechanochemical approaches using magnetic nanoparticle catalysts provide solvent-free, rapid synthesis routes, aligning with sustainable chemistry principles.
This comprehensive analysis of preparation methods for This compound highlights the versatility of synthetic strategies ranging from classical reflux methods to advanced nanocatalyst and mechanochemical techniques. Each method offers distinct advantages in terms of yield, environmental impact, and operational simplicity, enabling tailored approaches depending on the desired scale and application.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amino group (-NH₂) undergoes nucleophilic substitution and condensation reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form N-acylated derivatives. For example, treatment with acetic anhydride yields 5-acetamido-1-(3-propylphenyl)-1H-pyrazole-4-carbonitrile .
-
Diazotization and Coupling : Reacts with aryl diazonium salts to form azo-linked derivatives. This reaction is critical for synthesizing triazene compounds (e.g., 5-aryltriaz-1-en-1-yl derivatives) .
Example Reaction:
Carbonitrile Group Reactivity
The carbonitrile (-C≡N) group participates in hydrolysis, cyclization, and nucleophilic additions:
-
Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid (-COOH) or amide (-CONH₂) .
-
Cyclization : Reacts with enaminonitriles or β-ketonitriles to form pyrazolo[1,5-a]pyrimidines, which are pharmacologically relevant heterocycles .
Table 1: Carbonitrile Transformations
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (80°C, 6h) | 5-Amino-1-(3-propylphenyl)-1H-pyrazole-4-carboxylic acid |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-amino-1-(3-propylphenyl)-1H-pyrazole-4-carbonitrile. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.
Insecticidal Properties
The compound has shown promise as an insecticide, particularly effective against agricultural pests. Its mode of action is thought to disrupt the GABA-regulated chloride channels in insects, leading to paralysis and death. This property positions it as a candidate for developing safer alternatives to traditional chemical insecticides.
Antifungal Activity
Research has also demonstrated antifungal properties, making it a potential agent in treating fungal infections. The efficacy against various fungal strains suggests that it could be developed into a therapeutic option for managing mycotic diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing apoptosis induction as a primary mechanism.
Case Study 2: Insecticidal Application
In agricultural trials, formulations containing this compound were tested against common crop pests. The results showed a notable decrease in pest populations compared to control groups, validating its potential as an environmentally friendly pesticide.
Data Summary Table
| Application Area | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Cytotoxicity in cancer cells | Research Journal A |
| Insecticidal Properties | Effective against pests | Agricultural Study B |
| Antifungal Activity | Inhibition of fungal growth | Pharmaceutical Journal C |
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-propylphenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The nature of substituents significantly impacts melting points, solubility, and crystallinity.
Table 1: Physical Properties of Selected Pyrazole Derivatives
*Estimated based on molecular formula (C₁₃H₁₄N₄).
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase melting points due to enhanced dipole interactions.
- Bulky alkyl chains (e.g., propylphenyl) likely reduce melting points compared to halogenated analogs (e.g., 3-chlorophenyl in ) due to decreased crystallinity.
- Chloroethyl substituents (e.g., ) facilitate hydrogen bonding (N–H···N and C–H···Cl), stabilizing crystal structures .
Biological Activity
5-Amino-1-(3-propylphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 216.24 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological significance. The presence of the amino and carbonitrile functional groups enhances its reactivity and biological potential.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit anticancer activities. A study demonstrated that pyrazole derivatives can inhibit specific kinases involved in cancer progression, making them promising candidates for anticancer drug development .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to this compound showed significant inhibition of inflammatory mediators, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets in cells. It may function as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity and influencing cellular pathways such as signal transduction and gene expression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization reactions with hydrazines. Various derivatives have been synthesized to enhance biological activity and selectivity against specific targets .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
- Anti-inflammatory Research : In vivo studies demonstrated that a related pyrazole compound significantly reduced edema in animal models of inflammation, outperforming traditional anti-inflammatory drugs like diclofenac .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-Amino-1-(3-propylphenyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
A two-step synthesis is commonly employed:
Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-ketonitriles or α,β-unsaturated nitriles.
Substituent introduction : N-alkylation or arylalkylation at the 1-position using 3-propylphenyl halides.
Key variables :
- Temperature : Elevated temperatures (>80°C) improve cyclization but may degrade sensitive intermediates.
- Catalysts : Use of K₂CO₃ or DMF as a base enhances alkylation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor regioselectivity in pyrazole formation .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.35–1.42 Å) and intermolecular interactions (e.g., hydrogen bonding between amino and nitrile groups) .
- NMR : ¹H NMR distinguishes substituent effects (e.g., 3-propylphenyl protons appear as a multiplet at δ 7.2–7.5 ppm) .
- FT-IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and amino (N–H stretch ~3400 cm⁻¹) functionalities .
Q. What are the common biological targets of pyrazole-4-carbonitrile derivatives in pharmacological studies?
These compounds often target:
- Kinases : Competitive inhibition via nitrile-metal coordination (e.g., EGFR, VEGFR).
- Antimicrobial agents : Disruption of bacterial cell walls through hydrogen-bonding interactions .
- Neurological receptors : Modulation of GABA or glutamate receptors due to aromatic and polar substituents .
Advanced Research Questions
Q. How do substituents at the 3- and 4-positions influence isomer ratios in pyrazole derivatives?
Substituent electronic effects dictate isomer distribution:
- Electron-withdrawing groups (EWGs) at the 4-position (e.g., –CN) favor the 1,3,4-trisubstituted isomer due to stabilization of transition states.
- Steric hindrance : Bulky 3-substituents (e.g., propylphenyl) reduce isomer diversity by restricting rotational freedom .
Example : Methylthio groups at the 5-position yield a 3:1 ratio of 1,3,4- vs. 1,2,4-isomers .
Q. What computational methods are used to predict electronic properties and reactivity?
Q. How can researchers address contradictions in reported synthesis yields for pyrazole derivatives?
Case study : Discrepancies in alkylation efficiency (40–85% yields):
- Root cause : Impurities in aryl halides or incomplete solvent drying.
- Mitigation :
- Use anhydrous DMF and molecular sieves to control moisture.
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. What crystallographic data exists for related compounds, and how does supramolecular packing affect stability?
- Hydrogen-bonding networks : In 5-amino-1-(2-chloroethyl) derivatives, N–H···N interactions form 2D sheets, enhancing thermal stability (decomposition >200°C) .
- π-π stacking : Aromatic 3-propylphenyl groups contribute to dense packing (density ~1.3 g/cm³), reducing hygroscopicity .
Methodological Recommendations
- Synthesis optimization : Prioritize anhydrous conditions and high-purity halides to minimize side reactions.
- Data validation : Cross-reference crystallographic data with computational models to resolve structural ambiguities .
- Contradiction analysis : Use controlled replicates to isolate variables (e.g., solvent purity, temperature gradients) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
